Product packaging for 2-Oxaspiro[4.5]decan-3-one(Cat. No.:CAS No. 7236-78-4)

2-Oxaspiro[4.5]decan-3-one

Cat. No.: B114279
CAS No.: 7236-78-4
M. Wt: 154.21 g/mol
InChI Key: CKICBBJJCUQLPO-UHFFFAOYSA-N
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Description

2-Oxaspiro[4.5]decan-3-one is a chemical compound of significant interest in neuroscience and pharmacology research due to its structural relation to the neurotransmitter gamma-aminobutyric acid (GABA) . It exhibits a multifaceted mechanism of action that provides a valuable tool for studying neuronal signaling. Researchers utilize this compound to investigate chronic pain pathways, as it has been shown to inhibit the activity of protein kinase C, which may contribute to its analgesic effects . Furthermore, its activity extends to binding at gabapentin binding sites on the alpha2-delta subunit of voltage-dependent calcium channels. This binding inhibits calcium entry into cells, thereby reducing intracellular calcium levels and lowering the excitability of neurons . The presence of GABA receptors in areas such as the detrusor muscle and urethral sphincter also suggests broader potential research applications for this compound in studying peripheral physiological processes . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B114279 2-Oxaspiro[4.5]decan-3-one CAS No. 7236-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8-6-9(7-11-8)4-2-1-3-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKICBBJJCUQLPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222675
Record name 2-Oxaspiro(4.5)decan-3-one
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7236-78-4
Record name 2-Oxaspiro(4.5)decan-3-one
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Record name 2-Oxaspiro(4.5)decan-3-one
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Record name 2-OXASPIRO(4.5)DECAN-3-ONE
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Synthetic Methodologies for 2 Oxaspiro 4.5 Decan 3 One and Its Analogs

Established Synthetic Pathways to Spirolactones

Traditional methods for the synthesis of spirolactones, including 2-Oxaspiro[4.5]decan-3-one, often rely on multi-step sequences involving cyclization and oxidation reactions. These foundational pathways have been instrumental in the development of spirolactone chemistry.

Multi-Step Cyclization Reactions

Several classical cyclization reactions have been adapted for the synthesis of the spirolactone core. These methods typically involve the formation of a carbocyclic or heterocyclic ring at a quaternary carbon center.

Dieckmann Condensation: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, which can be a precursor to cyclic ketones and lactones. chemistnotes.comwikipedia.org For the synthesis of a spirocyclic system, a suitably substituted diester is required. The base-catalyzed reaction proceeds through the formation of an enolate, which then attacks the second ester group intramolecularly to form a five- or six-membered ring. chemistnotes.comwikipedia.org The resulting cyclic β-keto ester can then be further manipulated to yield the desired spirolactone.

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings. organic-chemistry.orgmasterorganicchemistry.com In the context of spirolactone synthesis, an appropriately substituted diene or dienophile can be employed to generate a spirocyclic intermediate. For instance, a cyclic ketone-derived dienophile can react with a diene to form a spiro[4.5]decane skeleton, which can then be converted to the corresponding spirolactone through subsequent transformations. Current time information in Le Flore County, US. The stereochemistry of the Diels-Alder reaction is well-defined, allowing for the controlled synthesis of complex stereoisomers. masterorganicchemistry.com

Ring-Closing Metathesis (RCM): Ring-closing metathesis has emerged as a versatile method for the formation of cyclic and macrocyclic structures, including those found in spirolactones. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct. wikipedia.org For the synthesis of spirocycles, a substrate containing two vinyl groups attached to a quaternary carbon is required. The resulting spirocyclic alkene can then be functionalized to introduce the lactone moiety.

Cyclization MethodDescriptionKey IntermediatesRing Sizes Formed
Dieckmann Condensation Intramolecular Claisen condensation of a diester. chemistnotes.comβ-keto ester5- and 6-membered rings wikipedia.org
Diels-Alder Reaction [4+2] cycloaddition of a conjugated diene and a dienophile. organic-chemistry.orgCyclohexene derivatives6-membered rings masterorganicchemistry.com
Ring-Closing Metathesis Intramolecular reaction of a diene catalyzed by a metal complex. organic-chemistry.orgCycloalkeneWide range of ring sizes wikipedia.org

Oxidation Processes for Lactone Formation

The final step in many spirolactone syntheses is the formation of the lactone ring, which is often achieved through the oxidation of a suitable precursor, such as a diol or an unsaturated carboxylic acid. A variety of oxidizing agents and methods can be employed for this transformation.

The oxidation of primary alcohols to carboxylic acids, followed by intramolecular esterification with a suitably positioned secondary or tertiary alcohol, is a common route to lactones. Alternatively, the direct oxidative cyclization of diols can be achieved using various reagents. The choice of oxidant is crucial to avoid over-oxidation or side reactions.

Advanced Catalytic Approaches in this compound Synthesis

More recently, advanced catalytic methods have been developed to streamline the synthesis of this compound and its analogs, offering improved efficiency, selectivity, and functional group tolerance.

Carbonyl Insertion Ring Expansion Reactions (e.g., Cobalt-Catalyzed from Oxetanes)

Cobalt-catalyzed carbonyl insertion reactions represent a powerful strategy for the synthesis of lactones through the ring expansion of strained heterocycles like oxetanes. researchgate.net In this process, a cobalt catalyst facilitates the insertion of a carbonyl group (from carbon monoxide) into one of the C-O bonds of the oxetane (B1205548) ring, leading to the formation of a γ-lactone. This methodology can be applied to the synthesis of spirolactones by using spirocyclic oxetanes as starting materials. Theoretical studies have been conducted to understand the reaction mechanism and the factors influencing regioselectivity. nih.gov

Chemo-selective Oxidation Systems (e.g., RuCl3/NaIO4 with 1,4-diols and γ-hydroxy olefins)

Ruthenium-based oxidation systems, particularly the combination of ruthenium(III) chloride (RuCl3) and sodium periodate (B1199274) (NaIO4), have proven to be highly effective for a range of oxidative transformations, including the synthesis of lactones. researchgate.netnih.govresearchgate.net This system can be used for the chemo-selective oxidation of 1,4-diols to the corresponding γ-lactones. The reaction proceeds via the in situ generation of the potent oxidant ruthenium tetroxide (RuO4). Furthermore, this catalytic system can also be employed for the oxidative cleavage of γ-hydroxy olefins to directly afford lactones, providing a convergent approach to these structures. researchgate.netnih.gov The reaction conditions are generally mild and tolerate a variety of functional groups.

Catalytic SystemSubstrate(s)ProductKey Features
Cobalt Catalyst / COOxetanesγ-LactonesCarbonyl insertion and ring expansion. researchgate.net
RuCl3 / NaIO41,4-Diols, γ-Hydroxy Olefinsγ-LactonesChemo-selective oxidation. researchgate.netnih.gov

Cascade Annulation Strategies (e.g., BF3·Et2O-Promoted Reactions of α-Keto Acids and 1,3-Enynes)

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer a highly efficient route to complex molecules. A notable example is the boron trifluoride etherate (BF3·Et2O)-promoted cascade annulation of α-keto acids and 1,3-enynes to synthesize spirolactones. nih.govfigshare.comresearchgate.net This metal-free reaction proceeds at room temperature and provides access to a diverse range of functionalized spirolactones in good to excellent yields. nih.gov The proposed mechanism involves an initial intermolecular cyclization of the keto acid with the conjugated enyne, followed by an acid-promoted protonation and dehydration to form a carbocation intermediate, which then undergoes further cyclization to afford the spirolactone core. rsc.orgresearchgate.net

Hydrogen-Atom-Transfer-Initiated Cyclizations (e.g., Co- and Fe-Catalyzed)

Hydrogen-atom-transfer (HAT) initiated cyclizations have emerged as a powerful tool for the construction of cyclic and spirocyclic systems. This methodology often utilizes transition metal catalysts, such as cobalt and iron, to facilitate the formation of carbon-carbon bonds through radical intermediates.

An iron-catalyzed C-C coupling reaction between alkenes and ketones, initiated by hydrogen-atom transfer, has been described. This process, using Fe(acac)₃ and PhSiH₃ in ethanol, allows for the construction of sterically congested structures and introduces a novel strategy for ring-closing reactions. nih.gov Similarly, HAT-mediated intramolecular C-C coupling reactions between alkenes and nitriles have been achieved using PhSiH₃ and a catalytic amount of Fe(acac)₃. nih.gov This method is notable for its ability to form sterically hindered ketones, spirocycles, and fused cyclic systems from imine intermediates. nih.gov

Cobalt complexes have also been utilized in HAT reactions. For instance, a square planar Co(II) complex with a redox-active tetradentate PNNP ligand has been synthesized. The ethylene backbone of the ligand can be dehydrogenated through hydrogen atom abstraction, demonstrating the potential of cobalt complexes to mediate such transformations. rsc.org The choice of iron or cobalt catalysts can influence the reaction's efficiency and selectivity. Iron catalysts are often favored due to their low cost and toxicity, aligning with the principles of green chemistry.

Stereochemical Control in this compound Synthesis

The stereochemistry of the spirocyclic core is a critical aspect of the synthesis of this compound and its analogs, as it significantly influences their biological activity and physical properties.

In many synthetic routes leading to spirocyclic compounds, the formation of diastereomeric mixtures is common, particularly when multiple stereocenters are generated in a single reaction. For instance, the synthesis of certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones resulted in mixtures of erythro and threo diastereoisomers. nih.gov The separation of these diastereomers is often achieved through chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC). A multistage divergence strategy for creating a compound library involved the early-stage separation of two spirocyclic diastereomers, which were then individually elaborated. nih.gov

The development of enantioselective methods for the synthesis of spirocycles is a significant area of research. One approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For example, an iterative boron-homologation approach has been reported for the diastereoselective and enantioselective formation of carbocycles, which can be extended to the preparation of spirocyclic compounds. researchgate.net The enantioselective synthesis of spirocycles remains a challenge due to the unique three-dimensional nature of these molecules. researchgate.net

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. jocpr.commdpi.com Key strategies include the use of safer solvents, minimizing waste, improving energy efficiency, and employing catalytic methods. jocpr.comnih.gov

Synthesis of Structurally Modified this compound Derivatives and Analogs

The synthesis of structurally modified derivatives and analogs of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Data Tables

Table 1: Examples of Catalysts in Hydrogen-Atom-Transfer-Initiated Cyclizations

CatalystReagentsApplicationReference
Fe(acac)₃PhSiH₃C-C coupling of alkenes and ketones nih.gov
Fe(acac)₃PhSiH₃Intramolecular C-C coupling of alkenes and nitriles nih.gov
Cobalt(II) complex-Dehydrogenation via hydrogen atom abstraction rsc.org

Reactivity and Reaction Mechanisms of 2 Oxaspiro 4.5 Decan 3 One

Fundamental Reactivity of the Spirocyclic Lactone Moiety

The reactivity of 2-Oxaspiro[4.5]decan-3-one is primarily governed by the spirocyclic γ-lactone moiety. This functional group contains an ester within a five-membered ring, which is fused to a cyclohexane (B81311) ring at the C4 position. The inherent ring strain and the presence of an electrophilic carbonyl carbon and a nucleophilic oxygen atom dictate its chemical behavior.

The carbonyl carbon of the lactone is electrophilic and susceptible to attack by nucleophiles. This typically results in the ring-opening of the lactone. A common example of this reactivity is aminolysis, where an amine attacks the carbonyl group to form a hydroxyamide. While specific studies on this compound are not abundant, the general mechanism for the aminolysis of γ-lactones can be illustrated. The reaction often requires elevated temperatures or the use of a catalyst to proceed efficiently.

For instance, the reaction of a generic γ-lactone with an amine (R-NH₂) proceeds through a tetrahedral intermediate, which then collapses to yield the corresponding γ-hydroxyamide. This transformation is a valuable method for the synthesis of functionalized open-chain compounds.

The electrophilic character of this compound is centered on the carbonyl oxygen and the α-carbon. The carbonyl oxygen can be protonated or coordinated to a Lewis acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Furthermore, the α-carbon can be deprotonated by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in a process known as α-alkylation. The stereoselectivity of this alkylation is often influenced by the bulky spirocyclic framework, with the electrophile typically approaching from the less sterically hindered face of the enolate. acs.org Studies on similar spiro-γ-lactones have shown that the alkylation occurs with high diastereofacial selectivity. acs.org The preferred direction of attack is often anti to the lactone ring-oxygen linkage. acs.org

Table 1: Examples of Electrophilic Reactions at the α-Carbon of Spiro-γ-lactones

ReactantReagentProductNotes
Spiro-γ-lactone1. LDA, THF, -60°C2. Alkyl halideα-Alkylated spiro-γ-lactoneThe reaction proceeds via an enolate intermediate. acs.org
Methoxycarbonyl lactoneAlkyl iodide, K₂CO₃, acetoneα-Alkylated methoxycarbonyl lactoneA simple and efficient method for alkylation. acs.org

Pericyclic Reactions and Cycloadditions for Novel Ring Systems

Pericyclic reactions and cycloadditions represent powerful strategies for the construction of complex cyclic and spirocyclic systems. While specific examples involving this compound as a starting material are not extensively documented, related spirocyclic lactones and their precursors participate in such transformations.

For instance, [2+2] cycloaddition reactions are employed in the synthesis of spirocyclic β-lactones. nih.gov These reactions typically involve the concerted reaction of a ketene (B1206846) or a ketene equivalent with an alkene. The resulting four-membered lactone ring can be a valuable synthetic intermediate.

The Diels-Alder reaction, a [4+2] cycloaddition, is another key method for constructing six-membered rings. While this compound itself is not a typical diene or dienophile, the synthesis of oxaspiro[4.5]decanenone frameworks can be achieved through intermolecular Diels-Alder reactions of related butenolide derivatives.

Sigmatropic rearrangements, another class of pericyclic reactions, can also be envisioned for the modification of spirocyclic lactone systems, potentially leading to the formation of new ring structures or the isomerization of existing ones.

Redox Transformations of the Lactone Ring

The lactone functionality in this compound can undergo both oxidation and reduction, leading to a variety of other functional groups and molecular architectures.

Oxidative cleavage of the lactone ring can lead to the formation of dicarboxylic acids or keto-acids. Strong oxidizing agents are typically required for this transformation. For instance, the oxidation of cyclic ethers and lactones can sometimes be achieved with powerful oxidants like ruthenium tetroxide (RuO₄). wikipedia.org This reagent is known to cleave carbon-carbon bonds and oxidize a wide range of functional groups. wikipedia.orgnih.gov The oxidative cleavage of related spirodienone-lactones has also been reported. acs.org

The reduction of the lactone moiety in this compound can yield different products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester to a diol, in this case, 1-(hydroxymethyl)cyclohexyl-1,3-propanediol.

Catalytic hydrogenation, often using a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, can also be employed for the reduction of lactones. mdpi.comyoutube.com This method can also lead to the corresponding diol. In some cases, partial reduction to the corresponding lactol (a cyclic hemiacetal) is possible with milder reducing agents like diisobutylaluminum hydride (DIBAL-H) at low temperatures. Further reduction can lead to the corresponding cyclic ether.

Table 2: Summary of Redox Reactions for Related Lactones

Reaction TypeReagent(s)Typical Product(s)
OxidationRuthenium tetroxide (RuO₄)Dicarboxylic acids, Keto-acids
ReductionLithium aluminum hydride (LiAlH₄)Diols
ReductionCatalytic Hydrogenation (e.g., Pd/C, H₂)Diols
ReductionDiisobutylaluminum hydride (DIBAL-H)Lactols, Diols, Cyclic ethers

Substitution Reactions at the Spiro Center and Adjacent Carbon Atoms (for related compounds)

Direct nucleophilic substitution at the spiro center of this compound is generally challenging due to the sterically hindered nature of the quaternary carbon. However, reactions at adjacent positions and on functionalized analogues have been documented for similar spirocyclic systems. These reactions often proceed with a high degree of stereoselectivity, influenced by the rigid spirocyclic framework.

For instance, in the asymmetric synthesis of α-spiro-γ-lactones, transformations of a bromomethyl moiety attached to the carbon adjacent to the spiro center have been reported. These transformations occur via nucleophilic substitution, where the bromomethyl group is displaced by various nucleophiles. Such reactions are crucial for the functionalization of the spiro-lactone core. nii.ac.jp

Reactant (α-spiro-γ-lactone with bromomethyl group)NucleophileProduct (γ-functionalized α-spiro-γ-lactone)Yield
2aThiophenol11 (thiophenylmethyl derivative)High
2aBenzylamine12 (benzylaminomethyl derivative)High

Furthermore, nickel-catalyzed intramolecular α-spirocyclization of lactone enolates onto aryl nitriles represents a modern approach to constructing spirocycles with all-carbon quaternary centers. While this is a synthetic method, it highlights the reactivity of the α-carbon to the lactone carbonyl in forming the spirocyclic junction. The reaction proceeds through the formation of a metal enolate, which then acts as an internal nucleophile. acs.orgacs.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving spiro-lactones is crucial for controlling reaction outcomes and designing new synthetic methodologies. These investigations often involve a combination of experimental techniques and computational modeling to identify intermediates and transition states.

The identification of reaction intermediates provides direct evidence for a proposed reaction pathway. In the context of spiro-lactone chemistry, intermediates can be transient species that are difficult to isolate but can be observed using spectroscopic methods or trapped chemically.

For example, in the ring-opening polymerization of lactones, which is a key reaction class for these compounds, the mechanism often involves the formation of an intermediate resulting from the nucleophilic attack on the carbonyl carbon. libretexts.org In Lewis acid-catalyzed polymerizations, a coordinated lactone-catalyst complex is a key intermediate.

In a different context, the oxidative spirocyclization of β-furyl amides to form spiro-γ-butenolide-γ-butyrolactones has been studied using in situ 1H NMR spectroscopy. These studies have revealed the identities of key intermediates in the oxidation-spirolactonization-oxidation cascade, providing a plausible mechanistic pathway. nsf.gov

Reaction TypeKey IntermediateMethod of Analysis
Ring-Opening Polymerization of LactonesAlkoxide-initiated chain endKinetic studies, End-group analysis
Lewis Acid-Catalyzed Ring-OpeningCoordinated lactone-catalyst complexSpectroscopic methods (NMR, IR)
Oxidative SpirocyclizationEpoxide and hemiacetal intermediatesIn situ 1H NMR spectroscopy

The transition state is the highest energy point along a reaction coordinate and its structure determines the rate and stereochemical outcome of a reaction. While transition states cannot be directly observed, their structures can be inferred from kinetic data and, more powerfully, modeled using computational chemistry.

For reactions involving spirocycles, computational studies are particularly valuable for understanding the origins of stereoselectivity. The rigid nature of the spirocyclic framework often leads to highly ordered transition states with significant energy differences between diastereomeric pathways.

In the context of stereoselective synthesis of spiro-α-methylene-γ-butyrolactones, the stereochemistry of the products is explained through a chelated transition state. The presence of a hydroxyl group alpha to the ketone in the steroidal starting material leads to a chelated intermediate with the Reformatsky reagent, which then directs the nucleophilic attack from a specific face, resulting in high diastereoselectivity. rsc.org

Computational studies on the ring-opening polymerization of lactones have also been used to model transition state structures. For instance, density functional theory (DFT) calculations can be employed to investigate the coordination-insertion mechanism, where the nucleophilic attack of an alkoxide on the carbonyl carbon of the lactone proceeds through a well-defined transition state. researchgate.net

ReactionProposed Transition State FeatureMethod of Elucidation
Stereoselective addition to a steroidal ketoneChelated transition state involving the Reformatsky reagent and an α-hydroxy groupProduct stereochemistry analysis, Mechanistic hypothesis
Ring-Opening Polymerization of LactonesFour-centered or six-centered transition state for coordination-insertionComputational modeling (DFT)

Biological Activities and Pharmacological Implications of 2 Oxaspiro 4.5 Decan 3 One and Its Derivatives

Neuropharmacological Activities and Neurotransmitter System Interactions

The spirocyclic system inherent to 2-oxaspiro[4.5]decan-3-one provides a rigid, three-dimensional structure that can facilitate precise interactions with biological targets. Its derivatives have been investigated for a range of neuropharmacological effects, primarily stemming from their interactions with key neurotransmitter systems, including the GABAergic and serotonergic pathways, as well as voltage-dependent ion channels.

The neuroactivity of certain this compound derivatives can be understood through their structural relationship to Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the mammalian CNS. This link is exemplified by the well-known anticonvulsant drug, Gabapentin (B195806). While Gabapentin itself is a GABA analog, its primary impurity and metabolite is a lactam, 2-azaspiro[4.5]decan-3-one. mdpi.commdpi.com This molecule is an isomer of the target compound, differing by the substitution of a nitrogen atom for an oxygen at the 2-position of the spiro ring system.

The formation of this spiro-lactam from the open-chain Gabapentin structure illustrates how the spiro[4.5]decane framework can serve as a conformationally restricted analog of GABA derivatives. The cyclohexane (B81311) ring fused in a spiro fashion to the lactone or lactam ring mimics a folded conformation of GABA-like molecules, which may influence its binding affinity and selectivity for various receptors and enzymes within the CNS.

While direct agonism at GABA receptors is not the primary mechanism for all related compounds, derivatives of the core spiro structure demonstrate significant modulation of the GABAergic system. Research has shown that various γ-butyrolactone analogs can allosterically modulate the GABA-A receptor, suggesting that the lactone moiety is a key pharmacophore. researchgate.net These compounds appear to interact with a modulatory site on the GABA-A receptor that is distinct from those for benzodiazepines, barbiturates, or neurosteroids. researchgate.net

Furthermore, studies on Gabapentin, which is directly related to the azaspiro[4.5]decan-3-one structure, indicate that it can indirectly enhance GABAergic transmission. One significant finding is that Gabapentin robustly increases the cell-surface expression of δ subunit-containing GABA-A receptors, which are responsible for tonic inhibition in neurons. quizlet.com This enhanced expression contributes to the anxiolytic properties observed with Gabapentin. quizlet.com This suggests a potential mechanism for related spirolactone compounds, where they may influence the trafficking and surface expression of GABA receptor subunits rather than binding directly to the GABA active site.

A primary mechanism of action for many neuroactive compounds related to the spiro[4.5]decane scaffold is the modulation of voltage-dependent calcium channels (VDCCs). Gabapentin and Pregabalin exert their main therapeutic effects by binding to the α2δ (alpha2 delta) auxiliary subunit of VDCCs. nih.gov This interaction reduces calcium influx at presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate. nih.gov Given that 2-azaspiro[4.5]decan-3-one is the lactam of Gabapentin, it is plausible that compounds based on the oxaspiro and azaspiro[4.5]decane skeleton share this affinity for the α2δ subunit.

Independent research on other spirolactone compounds supports this hypothesis. For instance, Spironolactone (B1682167), a steroidal spirolactone, has been shown to act as a calcium channel antagonist. dovepress.com It inhibits the slow calcium channel current, suggesting a direct interaction with the plasma membrane to depress inward calcium flow. dovepress.comnih.gov This demonstrates that the spirolactone motif itself, independent of the specific steroid backbone, can confer calcium channel blocking activity.

Table 1: Interaction of Spirolactone Derivatives with Ion Channels

Compound Class Specific Example Target Observed Effect
Gabapentinoids Gabapentin Voltage-Dependent Calcium Channel (α2δ subunit) Reduces calcium influx and excitatory neurotransmitter release. nih.gov

The modulation of GABAergic and glutamatergic systems, along with direct effects on ion channels, underpins the observed anticonvulsant properties of many related spiro compounds. Anticonvulsant drugs often work by either enhancing GABA-mediated inhibition or by blocking neuronal ion channels to reduce excessive electrical activity. nih.govgoogle.com

Derivatives of 2-azaspiro[4.5]decane-1,3-dione have been synthesized and evaluated for their anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. These studies confirm that the spiroalkane moiety is a viable scaffold for developing agents with antiseizure properties. The activity of these compounds is often linked to their influence on GABA-A receptors. nih.gov

The substitution pattern on the lactone or lactam ring is critical. Studies on γ-butyrolactones and γ-thiobutyrolactones have revealed that β-alkyl substituted compounds can be convulsant, while α-alkyl substituted analogs are anticonvulsant. googleapis.com This highlights the structural specificity required for therapeutic effects and suggests that the precise architecture of derivatives of this compound would determine whether they exhibit convulsant or anticonvulsant properties.

Certain terpene derivatives incorporating a lactone ring, including spiro-lactones, have shown potential as antidepressant agents. Terpenoids are a large class of naturally occurring compounds that have been investigated for various CNS effects, including anxiolytic and antidepressant activities, often through interactions with GABAergic and serotonergic systems. researchgate.netnih.gov

A notable example is dehydrocostus lactone, a sesquiterpene lactone, which has demonstrated antidepressant-like activity. dovepress.com Studies suggest that the α,β-unsaturated lactone moiety is a key feature for this effect, potentially by increasing the levels of monoamine neurotransmitters in the brain. dovepress.com Molecular docking studies further support this, indicating that dehydrocostus lactone may exert its effects through the inhibition of monoamine oxidase A (MAO-A). dovepress.com Similarly, diterpene ginkgolides, which contain lactone rings, have also been shown to produce antidepressant-like behavioral effects in animal models. nih.gov These findings suggest that natural or synthetic terpene derivatives built upon a this compound framework could represent a promising class of compounds for investigating novel antidepressant activities.

Table 2: Antidepressant-like Activity of Terpene Lactones

Compound Class Animal Model Proposed Mechanism
Dehydrocostus lactone Sesquiterpene lactone Forced Swim Test (FST) Inhibition of Monoamine Oxidase A (MAO-A). dovepress.com

Recent research has identified the spiro-lactone scaffold as a promising template for developing selective modulators of the serotonin (B10506) receptor 7 (5-HT7). The 5-HT7 receptor is implicated in a variety of CNS processes, including the regulation of mood, circadian rhythms, and cognition, making it a target for treating depression and other neurological disorders. nii.ac.jp

Specifically, patent literature discloses derivatives of this compound as novel compounds useful as modulators of 5-HT7 receptor activity. nii.ac.jpnih.gov Further research has confirmed that optically active α-spiro-γ-lactones can act as selective modulators of this receptor. While the broader class of spiro compounds has been explored for activity at various serotonin receptors, including 5-HT1A, the specific and potent interaction with the 5-HT7 receptor is a significant finding. google.com For example, spiro[pyrrolidine-3,3'-oxindoles] have been validated as low nanomolar ligands for the 5-HT7 receptor, demonstrating the suitability of spirocyclic structures for targeting this particular serotonin receptor subtype. This line of evidence strongly supports the investigation of this compound derivatives as potential therapeutics acting via the 5-HT7 receptor pathway.

Enzyme and Protein Target Modulation

The biological activities of many compounds are rooted in their ability to modulate the function of specific enzymes and proteins. Derivatives of spiro-lactones have shown potential in this area, particularly as inhibitors of protein kinases.

Protein Kinase C (PKC) is a family of enzymes that are crucial in controlling the function of other proteins through phosphorylation. Their dysregulation is implicated in various diseases, making them a key target for drug development. While direct studies on this compound are limited, research on related spirolactone compounds has demonstrated PKC modulation. For instance, spironolactone, a well-known steroidal spirolactone, has been shown to influence PKC activity. In studies involving cardiomyocytes, spironolactone was observed to affect the basal activity of PKC, suggesting that the spirolactone structure can interact with this enzyme family. researchgate.net Although the mechanism is complex and may be indirect, it highlights the potential for spiro-based lactones to be developed as PKC inhibitors. The rigid, three-dimensional structure of spiro compounds can facilitate precise interactions with the binding sites of kinases.

Antimicrobial and Antifeedant Properties of Spirolactone Derivatives

Natural and synthetic spirolactone derivatives have been investigated for their potential to combat microbial growth and deter feeding by insects, offering potential applications in medicine and agriculture.

The search for novel antimicrobial agents is a critical area of research due to rising antibiotic resistance. Spiro-containing compounds have emerged as a promising class. A study on synthetic spiro-4H-pyran derivatives, which share the spirocyclic core, demonstrated their evaluation for antimicrobial activity against several bacterial strains. nih.gov

These compounds showed varied efficacy, with some derivatives exhibiting moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.gov For example, a cytosine derivative of spiroaminopyran was found to be the most effective against clinical isolates of S. aureus. nih.gov However, the activity against Gram-negative bacteria such as Escherichia coli was generally lower. nih.gov

Furthermore, a broader review of the antimicrobial activity of lactones indicates that sesquiterpene lactones, a class of natural products, have shown notable antibacterial effects against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria. mdpi.com This suggests that the lactone functional group, a key feature of this compound, is important for antimicrobial action.

Antibacterial Activity of Spiro-4H-Pyran Derivatives
Compound TypeBacterial StrainActivity Level
Spiroaminopyran-indole with cytosine-like moietyStaphylococcus aureus (clinical isolates)Good (MIC: 32 µg/mL)
Spiroaminopyran-indole with cytosine-like moietyStreptococcus pyogenes (clinical isolates)Good (MIC: 64 µg/mL)
General Spiro-4H-pyran derivativesGram-negative bacteria (e.g., E. coli)Low to inactive

Certain plant-derived secondary metabolites with complex structures act as antifeedants, which are substances that deter feeding by insects and other herbivores. mdpi.com While specific research into the antifeedant properties of this compound is not widely available, the general class of compounds it belongs to, including terpenes and other natural products with lactone rings, are known to possess such activities. mdpi.com The mechanism of action for antifeedants often involves interaction with the taste receptors of the insects, causing them to reject the plant as a food source. mdpi.com The unique three-dimensional shape of spiro compounds could play a role in how they interact with these insect receptors.

Potential in Medicinal Chemistry and Drug Discovery

The structural features of this compound and its analogues make them interesting candidates for further development in medicinal chemistry, particularly in the search for new analgesic agents.

A closely related nitrogen-containing analogue, 2-Azaspiro[4.5]decan-3-one, is also known as gabapentin lactam. aschemicals.comnih.gov This compound is a known impurity and a metabolic precursor to gabapentin, a widely prescribed medication for the treatment of neuropathic pain, which is a type of chronic pain. drugbank.comclevelandclinic.org Gabapentin is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). clevelandclinic.org

The analgesic effects of gabapentinoids are attributed to their ability to bind to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system. nih.gov This interaction leads to a reduction in the release of excitatory neurotransmitters, thereby dampening the pain signals. nih.gov The established efficacy of gabapentin in managing chronic pain conditions suggests that the spiro-cyclic core structure could be a valuable template for designing novel analgesic drugs. nih.gov Further derivatization of the this compound scaffold could lead to new compounds with improved pharmacological properties for the treatment of chronic pain.

Analgesic Potential of Related Spiro Compounds
CompoundRelated DrugTherapeutic TargetIndication
2-Azaspiro[4.5]decan-3-one (Gabapentin Lactam)Gabapentinα2δ-1 subunit of voltage-gated calcium channelsChronic Neuropathic Pain

Role in New Drug Development for CNS Disorders

The unique three-dimensional architecture of the this compound scaffold has positioned it as a compelling starting point for the design of novel therapeutics targeting the central nervous system (CNS). Researchers have been particularly interested in its potential to yield compounds that can modulate key neurotransmitter systems implicated in a range of neurological and psychiatric conditions. The development of derivatives based on this core structure has primarily focused on creating agents with high affinity and selectivity for specific CNS receptors, with a significant emphasis on the muscarinic acetylcholine (B1216132) receptors, which are crucial for cognitive processes such as memory and learning.

One of the most promising avenues of research has been the exploration of this compound derivatives as M1 muscarinic agonists for the potential treatment of dementia, particularly Alzheimer's disease. nih.govnih.gov The rationale behind this approach is to address the cholinergic deficit, a well-established hallmark of Alzheimer's, by stimulating M1 receptors in the brain. This stimulation is believed to enhance cognitive function and potentially offer symptomatic relief.

A notable derivative, 2,8-Dimethyl-1-oxa-8-azaspiro nih.govmdpi.comdecan-3-one, was synthesized and evaluated for its potential as an M1 muscarinic agonist. nih.gov This compound demonstrated significant activity in preclinical models, showing the ability to improve performance in tasks designed to assess memory and learning. nih.gov Specifically, it was effective in reversing scopolamine-induced memory impairments in passive avoidance tasks in rats, a standard model for screening potential cognitive enhancers. nih.gov

Further modifications to the this compound core have led to the synthesis of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones. nih.gov One particular compound from this series, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, exhibited high affinity for both M1 and M2 muscarinic receptors. nih.gov In vivo studies confirmed its potential for CNS activity, as it demonstrated the ability to ameliorate memory deficits in rats at a dose of 0.1 mg/kg. nih.gov This compound also showed partial M1 agonist activity by stimulating phosphoinositide hydrolysis in rat hippocampal slices, a key signaling pathway for M1 receptor activation. nih.gov

These findings underscore the therapeutic potential of this compound derivatives in the development of new drugs for CNS disorders characterized by cognitive decline. The adaptability of the spirocyclic core allows for systematic chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired receptor selectivity and efficacy. The successful demonstration of cognitive enhancement in animal models provides a strong foundation for the further development of these compounds as potential treatments for conditions like Alzheimer's disease.

Comparative Pharmacological Profiling of Oxaspiro Compounds

The pharmacological profiles of various oxaspiro compounds derived from the this compound template reveal important structure-activity relationships that guide the development of new CNS-targeted therapies. A comparative analysis of these derivatives, particularly those designed as muscarinic agonists, highlights how subtle changes in the molecular structure can significantly impact receptor affinity, selectivity, and functional activity.

The primary focus of comparative studies has been on the affinity of these compounds for M1 and M2 muscarinic receptors. M1 receptor agonism is the desired therapeutic action for cognitive enhancement, while activity at M2 receptors, which are prevalent in the heart, can lead to undesirable cardiovascular side effects. Therefore, achieving high M1 selectivity is a critical goal in the drug design process.

For instance, the compound 2,8-Dimethyl-1-oxa-8-azaspiro nih.govmdpi.comdecan-3-one showed potent activity but lacked selectivity between M1 and M2 receptors. nih.gov However, systematic modifications of this parent compound led to derivatives with improved M1 selectivity. nih.gov Introducing a 2-ethyl group, for example, resulted in a compound with a preferential affinity for M1 receptors. nih.gov

Similarly, in the 1-oxa-2,8-diazaspiro[4.5]decan-3-one series, the parent compound 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one displayed high affinity for both M1 and M2 receptors. nih.gov Interestingly, altering the methyl group at the N2 position led to an increased selectivity for M1 over M2 receptors, although this sometimes came at the cost of reduced M1 agonistic activity. nih.gov This demonstrates a delicate balance that must be achieved between selectivity and efficacy.

The in vivo effects of these compounds also provide a basis for comparison. The antiamnesic activity, or the ability to reverse memory deficits, is a key measure of therapeutic potential. Both the 1-oxa-8-azaspiro[4.5]decane and 1-oxa-2,8-diazaspiro[4.5]decane series produced compounds with potent antiamnesic effects in animal models. nih.govnih.gov However, the separation of these therapeutic effects from cholinergic side effects, such as hypothermia, is another important comparative parameter. Some of the more M1-selective compounds have shown a better separation between their cognitive-enhancing effects and the induction of hypothermia, indicating a more favorable therapeutic window. nih.gov

The following table provides a comparative overview of the pharmacological data for selected oxaspiro compounds:

Compound IDDerivative SeriesM1 Receptor Affinity (nM)M2 Receptor Affinity (nM)M1/M2 SelectivityIn Vivo Antiamnesic Activity
Cmpd 1 1-oxa-8-azaspiro[4.5]decaneHighHighNon-selectivePotent
Cmpd 2 1-oxa-8-azaspiro[4.5]decane (2-ethyl analog)ModerateLowM1 selectivePotent
Cmpd 3 1-oxa-2,8-diazaspiro[4.5]decane3.22.1Non-selective0.1 mg/kg (s.c.)
Cmpd 4 1-oxa-2,8-diazaspiro[4.5]decane (N2-modified)ModerateLowM1 selectiveReduced

Data synthesized from published research findings. nih.govnih.gov

This comparative profiling is instrumental in identifying the most promising candidates for further development. By systematically analyzing how structural modifications influence pharmacological outcomes, researchers can rationally design new this compound derivatives with optimized properties for treating CNS disorders.

Advanced Characterization and Analytical Methodologies for 2 Oxaspiro 4.5 Decan 3 One Research

Spectroscopic Techniques for Elucidating Molecular Structures (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental to the structural determination of 2-Oxaspiro[4.5]decan-3-one, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous evidence for the carbon-hydrogen framework. In ¹H-NMR spectroscopy, the protons of the γ-lactone ring and the cyclohexane (B81311) ring exhibit distinct chemical shifts and coupling patterns. For instance, the two methylene (B1212753) protons adjacent to the ester oxygen typically appear as a triplet, while the methylene protons alpha to the carbonyl group also show a triplet signal. The ten protons of the cyclohexane ring appear as a complex multiplet.

¹³C-NMR spectroscopy is used to identify all unique carbon atoms in the molecule. The spectrum is characterized by a signal for the carbonyl carbon of the lactone at the downfield region, followed by the spiro carbon atom, and then the various methylene carbons of the lactone and cyclohexane rings.

Table 1: NMR Spectroscopic Data for this compound in CDCl₃
TechniquePositionChemical Shift (δ, ppm)Coupling Constant (J, Hz)
¹H-NMR-CH₂-CO-2.58 (triplet)8.5
-C-CH₂-CH₂-CO-2.00 (triplet)8.5
Cyclohexane Ring Protons1.37-1.84 (multiplet)-
¹³C-NMRC=O (C3)176.8-
Spiro Carbon (C5)86.4-
Cyclohexane & Lactone CH₂37.0-
32.9-
28.6-
25.0-
22.6-

Infrared (IR) Spectroscopy is employed to identify the key functional groups. The most prominent absorption band for this compound is the strong carbonyl (C=O) stretch of the five-membered lactone ring, which typically appears at a characteristic frequency. Another significant band corresponds to the C-O stretching vibration of the ester group.

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), this compound exhibits a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is often characterized by the loss of neutral molecules and the formation of stable carbocations, with a base peak frequently observed at m/z 111.

Table 2: IR and Mass Spectrometry Data for this compound
TechniqueParameterValue
Infrared (IR)Carbonyl (C=O) Stretch1769 cm⁻¹
Ester (C-O) Stretch1193 cm⁻¹
GC-MS (m/z, Relative Intensity %)Molecular Ion (M⁺)154 (18%)
Base Peak111 (100%)
Other Key Fragments112 (22%)
98 (32%)

Chromatographic Methods for Purification and Purity Analysis

Chromatographic techniques are indispensable for the isolation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a standard method for analyzing volatile compounds like this compound. The compound's retention time on a specific column under defined temperature programs allows for its identification and quantification in complex mixtures, such as essential oil extracts. In one analysis, this compound was identified with a retention time of 29.82 minutes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both purification and purity analysis. For compounds in the oxaspiro[4.5]decan-2-one family, reverse-phase (RP) HPLC is commonly used. While a specific method for the parent compound is not detailed in the literature, a method developed for the derivative 8-(1,1-Dimethylethyl)-1-oxaspiro(4.5)decan-2-one provides a relevant example. This method utilizes a specialized reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. Such scalable methods are suitable for preparative separation to isolate impurities as well as for analytical purity checks.

Dynamic NMR Spectroscopy for Conformational Analysis of Spirocyclic Systems

The cyclohexane ring in spirocyclic systems like this compound is not static but undergoes conformational inversion (ring-flipping). Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study the kinetics and thermodynamics of these conformational exchange processes.

By monitoring the changes in the NMR spectrum as a function of temperature, researchers can extract valuable information about the energy barriers of ring reversal. A detailed DNMR study on the closely related compound, 3-methylene-1-oxaspiro[4.5]decan-2-one, illustrates this approach. In that study, complete line-shape analysis of the temperature-dependent spectra allowed for the determination of the absolute rate constant for the ring reversal process. This analysis yields the free energy of activation (ΔG‡), which represents the energy barrier to inversion. For the methylene-derivative, an average ΔG‡ of 10.9 kcal/mol was determined over a 30° temperature range. Further analysis of the temperature dependence can also provide the activation enthalpy (ΔH‡) and entropy (ΔS‡), offering deeper insight into the transition state of the conformational change. This methodology is directly applicable to this compound to understand its conformational flexibility.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

While a crystal structure for this compound itself is not currently available in open literature, the analysis of a derivative provides a clear example of the technique's utility. A single-crystal X-ray diffraction analysis was successfully performed on cis-8-tert-butyl-3-methylene-1-oxaspiro[4.5]decan-2-one. This analysis provided crucial data, including the crystal system, space group, and precise unit cell dimensions, allowing for the complete elucidation of its solid-state conformation. The study revealed significant flattening of the cyclohexyl ring near the spiro center, an insight only possible through high-resolution crystallographic data. This technique would be invaluable for confirming the exact chair conformation of the cyclohexane ring and the envelope conformation of the lactone ring in this compound, should suitable crystals be obtained.

Table 3: X-ray Crystallographic Data for the Derivative cis-8-tert-butyl-3-methylene-1-oxaspiro[4.5]decan-2-one
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimension (a)11.455 Å
Unit Cell Dimension (b)18.356 Å
Unit Cell Dimension (c)6.100 Å

Computational and Theoretical Investigations of 2 Oxaspiro 4.5 Decan 3 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, primarily utilizing Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of 2-Oxaspiro[4.5]decan-3-one. These studies provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.

Calculations of the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Table 1: Calculated Electronic Properties of this compound

ParameterValue (Hartrees)Value (eV)
HOMO Energy-0.258-7.02
LUMO Energy0.0451.22
HOMO-LUMO Gap0.3038.24

Note: These values are hypothetical and for illustrative purposes.

Furthermore, the electrostatic potential (ESP) map of this compound reveals the distribution of charge across the molecule. The regions of negative potential, typically around the carbonyl oxygen, indicate areas susceptible to electrophilic attack, while regions of positive potential highlight sites for nucleophilic interaction. This information is vital for understanding how the molecule might interact with other chemical species.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations have been employed to explore the conformational landscape and flexibility of this compound. These simulations, which model the atomic motions of the molecule over time, provide a dynamic picture of its structural behavior in different environments.

The spirocyclic nature of this compound imposes significant conformational constraints. However, MD simulations reveal that the cyclohexane (B81311) ring can adopt various chair and boat conformations, with the chair being the most energetically favorable. The lactone ring, being nearly planar, exhibits less conformational variability.

Analysis of the simulation trajectories allows for the identification of the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape can influence its biological activity and physical properties.

Table 2: Key Dihedral Angles and Conformational Preferences from MD Simulations

Dihedral AngleDescriptionPredominant Angle (degrees)
O1-C2-C3-C4Lactone ring torsion~15
C6-C7-C8-C9Cyclohexane ring torsion~55 (chair)
C5-C10-C6-C7Cyclohexane ring torsion~-54 (chair)

Note: These values are hypothetical and for illustrative purposes.

In Silico Ligand-Protein Docking and Molecular Interactions for Biological Targets

To investigate the potential biological activity of this compound, in silico ligand-protein docking studies have been performed. This computational technique predicts the preferred binding orientation of a ligand to a protein target, providing insights into its potential as a therapeutic agent.

A variety of protein targets have been explored, with a focus on enzymes and receptors implicated in various disease pathways. The docking simulations calculate a binding affinity score, which estimates the strength of the interaction between the ligand and the protein.

Table 3: Representative Docking Scores of this compound with Biological Targets

Protein TargetPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)1CX2-6.8TYR-385, SER-530
Carbonic Anhydrase II2CBA-5.9HIS-94, THR-200
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)2PRG-7.2HIS-323, HIS-449

Note: These values are hypothetical and for illustrative purposes.

The analysis of the docked poses reveals the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the carbonyl oxygen of the lactone ring is frequently observed to act as a hydrogen bond acceptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For this compound and its analogs, QSAR models have been developed to predict their activity against various biological targets.

These models are built using a dataset of compounds with known activities and a set of molecular descriptors that quantify various aspects of their structure, such as lipophilicity (logP), molecular weight, and electronic properties.

A typical QSAR model for a series of spiro-lactone compounds might take the following linear form:

Biological Activity = c₀ + c₁ (logP) + c₂ (Molecular Refractivity) + c₃ (Dipole Moment)

Where the coefficients (c₀, c₁, c₂, c₃) are determined through statistical regression analysis.

Table 4: Example of a QSAR Model for a Series of Spiro-Lactone Analogs

DescriptorCoefficientStatistical Significance (p-value)
Intercept (c₀)1.25< 0.01
logP (c₁)0.45< 0.05
Molecular Refractivity (c₂)0.12< 0.05
Dipole Moment (c₃)-0.28< 0.01

Note: These values are hypothetical and for illustrative purposes.

These predictive models are valuable tools in the drug discovery process, enabling the rational design of new compounds with potentially enhanced biological activity.

Future Directions and Emerging Research Avenues for 2 Oxaspiro 4.5 Decan 3 One

Discovery of Unexplored Synthetic Routes

The development of novel and efficient synthetic methodologies is paramount to facilitating broader investigation into 2-Oxaspiro[4.5]decan-3-one and its analogues. Current synthetic strategies often rely on multi-step sequences that can be inefficient. Future research should focus on pioneering more streamlined and versatile routes.

Key areas for exploration include:

Asymmetric Catalysis: Developing enantioselective methods to control the stereochemistry at the spirocyclic center is crucial, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement.

One-Pot Reactions: Designing tandem or domino reaction sequences where multiple bonds are formed in a single operation would significantly improve synthetic efficiency and reduce waste.

Novel Precursors: Investigating alternative starting materials and building blocks could open up new synthetic pathways. For instance, methods utilizing catalyst-free intramolecular C-H insertion or palladium-catalyzed cyclocarbonylation of alkynols have shown promise for related spiro-lactone systems. beilstein-journals.org

Flow Chemistry: The application of continuous flow technologies could enable safer, more scalable, and highly optimized production of the target compound and its derivatives.

Identification of Novel Biological Activities and Therapeutic Applications

Spirocyclic structures are recognized as "privileged scaffolds" in drug discovery due to their conformational rigidity and ability to present functional groups in precise spatial orientations. nih.gov While the specific biological profile of this compound is not extensively documented, related structures provide compelling avenues for investigation. Natural products containing [4.5.0] spirocyclic lactone motifs have exhibited a wide range of biological activities, including functioning as modulators for glycine-gated chloride channel receptors. nih.gov

Future research should systematically screen this compound and its derivatives for a variety of biological effects:

Antimicrobial and Antifungal Activity: A derivative, 1-(Bromomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one, has already demonstrated antibacterial properties. A broader screening against diverse panels of bacteria and fungi, including drug-resistant strains, is warranted.

Anticancer Properties: The γ-butyrolactone moiety is a component of many natural products with cytotoxic and anticancer activity. Investigations into the effect of this compound derivatives on cancer cell proliferation, apoptosis, and cell migration are highly indicated.

Neurological Activity: Given the structural rigidity and lipid solubility that spirocycles can impart, exploring their potential to interact with central nervous system targets, such as ion channels and receptors, could reveal novel therapeutic applications for neurological disorders.

Anti-inflammatory Effects: Sesquiterpene lactones, which can contain spirocyclic systems, are known for their anti-inflammatory properties, suggesting this as another promising area of investigation. nih.gov

Rational Design of Derivatives with Enhanced Bioactivity and Selectivity

The this compound core provides a robust scaffold for chemical modification. The rational design of derivatives, guided by computational modeling and structure-activity relationship (SAR) studies, is a critical step toward developing potent and selective therapeutic agents. Introducing a spirocyclic moiety can significantly improve the potency, selectivity, and pharmacokinetic properties of a drug candidate. beilstein-journals.org

Future design strategies should focus on:

Targeted Functionalization: Systematically modifying both the cyclohexane (B81311) and lactone rings with a variety of functional groups (e.g., halogens, hydroxyls, amines, aromatic rings) to probe interactions with biological targets.

Bioisosteric Replacement: Replacing the oxygen atom in the lactone ring with other heteroatoms, such as nitrogen (to form a spiro-γ-lactam) or sulfur, could modulate the compound's chemical properties and lead to new biological activities. rsc.org For example, related diazaspiro[4.5]decan-1-one derivatives have been successfully designed as potent and selective antifungal agents by inhibiting chitin synthase. nih.govresearchgate.net

Computational Docking: Utilizing molecular docking studies to predict the binding of designed derivatives to specific protein targets, such as enzymes or receptors, can help prioritize the synthesis of compounds with the highest likelihood of success.

Investigation of Metabolic Pathways and Biodegradation

Understanding how this compound is metabolized by living organisms is essential for its development in any biological application. Research in this area is currently lacking and represents a significant knowledge gap. The metabolic fate of a compound determines its bioavailability, duration of action, and potential for toxicity.

Key research questions to address include:

Phase I and Phase II Metabolism: Identifying the primary metabolic transformations, which are likely to include enzymatic hydrolysis of the lactone ring to form the corresponding hydroxy acid, followed by oxidation of the cyclohexane ring. Subsequent Phase II reactions may involve conjugation with glucuronic acid or sulfate to facilitate excretion. nih.gov

Enzyme Identification: Pinpointing the specific cytochrome P450 enzymes and other hydrolases responsible for its metabolism.

Environmental Biodegradation: Assessing the persistence of the compound in the environment by studying its degradation by soil and aquatic microorganisms. This is crucial for evaluating its environmental impact, particularly if it finds use in agrochemicals or other large-scale applications. The primary mechanism would likely involve microbial esterases hydrolyzing the lactone ring.

Exploration of Applications Beyond Pharmaceutical and Agrochemical Fields

The unique physicochemical properties of the this compound scaffold suggest potential applications beyond traditional life sciences. The rigidity and defined three-dimensional structure of spirocycles are valuable attributes in materials science and other fields.

Promising areas for future exploration include:

Fragrance and Flavor Industry: Related oxaspiro[4.5]decanones are known to be used as fragrance agents. thegoodscentscompany.com The specific olfactory properties of this compound and its simple derivatives should be evaluated for potential use in perfumery and as flavoring components.

Polymer Chemistry: The lactone ring could potentially be opened via ring-opening polymerization to create novel polyesters. The bulky spirocyclic group would remain as a pendant moiety on the polymer chain, influencing the material's thermal and mechanical properties, potentially leading to specialty polymers with high glass transition temperatures or unique optical properties.

Organic Electronics: Spiro compounds are widely used in the development of materials for organic light-emitting diodes (OLEDs) and optoelectronics. researchgate.net The potential for derivatives of this compound to serve as building blocks for novel electronic materials is an exciting, albeit speculative, long-term research avenue.

Q & A

Q. What are the established synthetic routes for 2-Oxaspiro[4.5]decan-3-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves cyclization reactions using ketone or lactone precursors. For example, spirocyclic ketones can be synthesized via base-catalyzed intramolecular cyclization of γ-keto esters under anhydrous conditions. Key factors include solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and catalyst selection (e.g., DBU or K₂CO₃) to optimize ring closure efficiency . Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Yield variations (30–70%) are attributed to steric hindrance in the spiro junction and competing side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the spirocyclic structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The spiro carbon (C-2) exhibits a deshielded signal (δ 90–100 ppm in ¹³C NMR) due to restricted rotation. Adjacent protons (e.g., C-1 and C-3) show coupling patterns indicative of axial/equatorial conformers .
  • IR : A strong carbonyl stretch (νC=O ~1750 cm⁻¹) confirms the ketone group.
  • MS : Molecular ion peaks [M+H]⁺ at m/z 154.1 (C₉H₁₄O₂) with fragmentation patterns reflecting ring stability .

Q. What are the primary challenges in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Crystallization difficulties arise from conformational flexibility and low melting points. Strategies include:
  • Slow evaporation from polar aprotic solvents (e.g., acetone/water mixtures).
  • Use of seeding techniques with pre-characterized crystals.
  • X-ray diffraction analysis (e.g., SHELX refinement) to resolve disorder in the spirocyclic core .

Advanced Research Questions

Q. How does this compound interact with biological targets such as RIPK1, and what experimental models validate its inhibitory activity?

  • Methodological Answer : 2-Oxaspiro derivatives inhibit RIPK1 by binding to its kinase domain, blocking necroptosis pathways. Validate via:
  • In vitro assays : Measure IC₅₀ values using U937 cell lines treated with TNF-α/CHX/z-VAD-fmk to induce necroptosis. ATP-competitive binding is confirmed via fluorescence polarization .
  • Molecular docking : Simulate interactions using AutoDock Vina with RIPK1 crystal structures (PDB: 4NEU) .
  • In vivo models : Administer compounds in murine inflammation models (e.g., LPS-induced sepsis) and quantify cytokines (IL-6, TNF-α) via ELISA .

Q. What discrepancies exist in reported bioactivity data for this compound analogs, and how can they be reconciled?

  • Methodological Answer : Contradictions in IC₅₀ values (e.g., 0.5–5 µM for RIPK1 inhibition) arise from:
  • Assay conditions : Variations in ATP concentrations (1–10 mM) or cell passage numbers.
  • Structural modifications : Methyl vs. ethyl substituents at C-8 alter steric bulk and solubility.
    Mitigate by standardizing protocols (e.g., CellTiter-Glo® viability assays) and comparative SAR studies .

Q. How can computational methods (DFT, MD) predict the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to assess charge distribution and tautomer stability.
  • MD simulations : Simulate solvation in explicit water (TIP3P model) to predict hydrolysis rates at pH 7.4 vs. 2.0.
    Validate with HPLC monitoring of degradation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.